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molecular formula C8H8N4O2 B8492336 2-(2-Azidoethyl)nitrobenzene

2-(2-Azidoethyl)nitrobenzene

Cat. No. B8492336
M. Wt: 192.17 g/mol
InChI Key: JRBBQSIDFSFJFY-UHFFFAOYSA-N
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Patent
US07947678B2

Procedure details

Sodium azide (22.8, 0.351 mol) in water (60 mL) was added to a solution of 2-(2-bromoethyl)-nitrobenzene (27.9 g, 0.121 mol) in acetonitrile (120 mL). The reaction was refluxed for 4 h, cooled, and partitioned between methylene chloride and water. The organic phase was washed with saturated brine, and dried over magnesium sulfate. The title compound was obtained as an oil (22.8 g).
Quantity
0.351 mol
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15]>O.C(#N)C>[N:1]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.351 mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
27.9 g
Type
reactant
Smiles
BrCCC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
WASH
Type
WASH
Details
The organic phase was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCC1=C(C=CC=C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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